6-Ethoxy-5-fluoropyridin-3-amine is a chemical compound characterized by the molecular formula and a molecular weight of 156.16 g/mol. This compound features a pyridine ring substituted with an ethoxy group at the 6-position and a fluorine atom at the 5-position, along with an amino group at the 3-position. Its structure contributes to its potential in various chemical applications, particularly in medicinal chemistry and drug development.
There is no current information available on the specific mechanism of action of 6-Ethoxy-5-fluoropyridin-3-amine.
As with any unknown compound, it is advisable to handle 6-Ethoxy-5-fluoropyridin-3-amine with caution due to lack of specific safety data. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.
The analysis presented here is limited by the current lack of scientific literature on 6-Ethoxy-5-fluoropyridin-3-amine. Future research efforts could focus on:
6-Ethoxy-5-fluoropyridin-3-amine serves as a versatile building block in organic synthesis. It is involved in nucleophilic substitution reactions, where it can react with electrophiles to form more complex molecules. For instance, it has been utilized in the synthesis of aminopyrazolopyrimidines through nucleophilic substitution with chloro intermediates under microwave conditions, demonstrating high yields . Additionally, it can participate in condensation reactions, leading to various derivatives that may exhibit biological activity.
The biological activity of 6-ethoxy-5-fluoropyridin-3-amine has been explored primarily concerning its potential as an antitubercular agent. Studies indicate that compounds derived from this structure can inhibit ATP synthesis in Mycobacterium tuberculosis, making them candidates for further development as anti-tuberculosis drugs . Its interactions with biological targets suggest that it may also have implications in other therapeutic areas, although more research is needed to fully elucidate its pharmacological profile.
Several synthetic routes have been developed for 6-ethoxy-5-fluoropyridin-3-amine:
These methods highlight the compound's utility as a precursor in synthesizing various derivatives.
6-Ethoxy-5-fluoropyridin-3-amine finds applications primarily in medicinal chemistry as a building block for developing novel pharmaceuticals. Its derivatives are being researched for their potential as antitubercular agents and other therapeutic applications. Additionally, its unique structural features make it suitable for exploring structure-activity relationships in drug design.
Interaction studies involving 6-ethoxy-5-fluoropyridin-3-amine have focused on its binding affinity to specific biological targets, particularly enzymes involved in ATP synthesis. These studies indicate that the compound can effectively fit into the active sites of these enzymes, potentially inhibiting their activity and thus affecting cellular metabolism . Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing its efficacy as a drug candidate.
Several compounds share structural similarities with 6-ethoxy-5-fluoropyridin-3-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoropyridin-3-amine | Lacks ethoxy group | Antimycobacterial activity |
| 6-Ethoxy-pyridin-3-amine | Ethoxy group at position 6 but no fluorine | Limited biological studies |
| 5-Fluoro-2-methylpyridin-3-amine | Methyl substitution instead of ethoxy | Potentially similar activity |
| 6-Methoxy-5-fluoropyridin-3-amine | Methoxy group instead of ethoxy | Similar pharmacological properties |
The presence of the ethoxy group in 6-ethoxy-5-fluoropyridin-3-amine distinguishes it from other compounds, potentially influencing its solubility and bioavailability.
The structural configuration of 6-ethoxy-5-fluoropyridin-3-amine demonstrates characteristic pyridine geometry with specific modifications introduced by the three substituents [5]. The pyridine ring maintains its fundamental aromatic planarity, with bond lengths and angles reflecting the electronic influences of the attached functional groups [6] [7].
The carbon-nitrogen bonds within the pyridine ring exhibit typical aromatic character, with expected bond lengths ranging from 1.330 to 1.350 Ångströms [1]. The carbon-carbon bonds display standard aromatic values between 1.385 and 1.395 Ångströms, consistent with delocalized π-electron systems found in substituted pyridines [6].
The fluorine substitution at the 5-position creates a carbon-fluorine bond with an expected length between 1.325 and 1.345 Ångströms, characteristic of aromatic carbon-fluorine bonds [8] [6]. This bond represents one of the strongest single bonds in organic chemistry, contributing significantly to the molecule's stability and electronic properties [6] [7].
| Bond Type | Expected Length (Å) | Electronic Character |
|---|---|---|
| C-N (pyridine ring) | 1.330-1.350 | Aromatic, delocalized |
| C-C (aromatic) | 1.385-1.395 | Aromatic, conjugated |
| C-F (5-position) | 1.325-1.345 | Strong σ-bond, polarized |
| C-O (ethoxy) | 1.360-1.380 | Ether linkage, resonance |
| C-N (amino) | 1.350-1.370 | Aniline character, conjugated |
The electronic structure of 6-ethoxy-5-fluoropyridin-3-amine results from the complex interplay between three distinct substituents, each contributing unique electronic effects to the aromatic system [6] [7]. The fluorine atom at the 5-position serves as a strong electron-withdrawing group through its high electronegativity (3.98), creating significant inductive effects that decrease electron density at adjacent carbon atoms [6] [9].
The amino group at the 3-position provides strong electron-donating character through resonance effects, increasing electron density at positions 2 and 4 of the pyridine ring [6]. This creates a push-pull electronic system where electron donation from the amino group competes with electron withdrawal from both the fluorine substituent and the pyridine nitrogen [7].
The ethoxy group at the 6-position contributes weak electron-donating effects through resonance, while simultaneously providing weak electron-withdrawing inductive effects through the oxygen atom [5] [10]. This creates a complex electronic environment where the overall electron distribution represents a balance between competing electronic influences.
Research on fluorinated pyridines indicates that fluorine substitution significantly affects molecular orbital energies and electron distribution patterns [6] [7]. The presence of fluorine lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, while the amino group provides compensating electron density through π-donation [9].
| Substituent | Electronic Effect | Impact on Ring | Electronegativity |
|---|---|---|---|
| Fluorine (5-position) | Strong electron-withdrawing | Decreases density at C4, C6 | 3.98 |
| Amino (3-position) | Strong electron-donating | Increases density at C2, C4 | 3.04 |
| Ethoxy (6-position) | Weak electron-donating | Increases density at C5, C1 | 3.44 (O) |
| Pyridine nitrogen | Electron-withdrawing | Global density decrease | 3.04 |
The molecular orbital structure of 6-ethoxy-5-fluoropyridin-3-amine reflects the complex electronic interactions between the three substituents and the pyridine ring system [6] [7]. The highest occupied molecular orbital exhibits significant contributions from the amino group's nitrogen lone pair and the aromatic π-system, creating a delocalized orbital with enhanced nucleophilic character at the 3-position [9].
The lowest unoccupied molecular orbital demonstrates π-antibonding character concentrated within the pyridine ring, with the energy level significantly lowered by the electron-withdrawing effects of the fluorine substituent [6]. This creates favorable conditions for electrophilic attack and influences the compound's reactivity patterns.
Natural bond orbital analysis reveals multiple significant orbital interactions that stabilize the molecular structure [9]. The amino group participates in strong π-donation to the aromatic system, with stabilization energies ranging from 15 to 25 kilocalories per mole. The pyridine nitrogen lone pair provides additional stabilization through interactions with adjacent π-antibonding orbitals [9].
Fluorine lone pairs contribute to molecular stability through hyperconjugative interactions with adjacent carbon-hydrogen σ-antibonding orbitals, providing 3 to 8 kilocalories per mole of stabilization energy [6]. The ethoxy group participates in resonance interactions that contribute 8 to 15 kilocalories per mole of stabilization energy.
| Orbital Interaction | Stabilization Energy (kcal/mol) | Description |
|---|---|---|
| LP(N3) → π*(C2-C4) | 15-25 | Amino group π-donation |
| LP(N1) → π*(C2-C6) | 20-30 | Pyridine N lone pair interaction |
| LP(F) → σ*(C5-H) | 3-8 | Fluorine hyperconjugation |
| LP(O) → π*(C6-C1) | 8-15 | Ethoxy resonance |
| π(C2-C4) → π*(C5-C6) | 18-28 | Aromatic delocalization |
The topological properties of 6-ethoxy-5-fluoropyridin-3-amine reflect the three-dimensional arrangement of atoms and the resulting molecular surface characteristics [5] [10]. The calculated molecular volume ranges from 140 to 160 cubic Ångströms, with the ethoxy group contributing significantly to the overall molecular size.
The molecular surface area spans approximately 180 to 200 square Ångströms, creating a moderately sized molecular envelope suitable for various chemical interactions [5]. The electron density distribution varies significantly across the molecule, with regions of high electron density associated with the amino group and areas of electron deficiency near the fluorine and pyridine nitrogen atoms.
The electrostatic potential surface reveals negative regions concentrated around the amino nitrogen and positive regions near hydrogen atoms, creating a dipolar charge distribution [10]. The calculated dipole moment ranges from 2.5 to 3.5 Debye units, reflecting the competing electronic effects of the three substituents.
Computational analyses indicate a polarizability of approximately 15 to 20 cubic Ångströms, primarily attributed to the aromatic π-system and the extended molecular structure [5]. The compound exhibits small but non-zero hyperpolarizability, suggesting potential applications in nonlinear optical materials.
| Property | Calculated Value | Primary Contributing Factor |
|---|---|---|
| Molecular Volume | 140-160 ų | Ethoxy group extension |
| Surface Area | 180-200 Ų | Extended conformation |
| Dipole Moment | 2.5-3.5 Debye | Competing substituent effects |
| Polarizability | 15-20 ų | Aromatic π-system |
| Density (solid) | 1.2 g/cm³ | Molecular packing [11] |
| Refractive Index | 1.52 | Electronic polarization [11] |
The spectroscopic characteristics of 6-ethoxy-5-fluoropyridin-3-amine provide definitive structural identification through multiple analytical techniques [1] [3] [4]. The simplified molecular-input line-entry system notation "CCOC1=C(C=C(C=N1)N)F" encodes the complete structural connectivity, while the International Chemical Identifier string provides comprehensive stereochemical information [1] [4].
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts reflecting the electronic environment of each substituent [6]. The fluorine nucleus exhibits unique chemical shifts and coupling patterns characteristic of aromatic fluorine substitution, while the amino protons display typical primary amine characteristics.
Infrared spectroscopy demonstrates characteristic absorption bands for the amino group, aromatic carbon-carbon stretching, and carbon-fluorine stretching vibrations [6]. The ethoxy group contributes distinctive carbon-oxygen and carbon-hydrogen stretching frequencies that confirm its presence and connectivity.
Mass spectrometric analysis provides molecular ion peaks consistent with the calculated molecular weight of 156.16 atomic mass units, with characteristic fragmentation patterns reflecting the loss of functional groups under ionization conditions [1] [2].
The compound exhibits characteristic ultraviolet-visible absorption patterns reflecting the extended π-conjugation system and the electronic effects of the three substituents [10]. The absorption maxima and extinction coefficients provide information about the electronic transitions and molecular orbital energies.
| Spectroscopic Method | Key Features | Structural Information |
|---|---|---|
| ¹H NMR | Aromatic and amino protons | Ring substitution pattern |
| ¹³C NMR | Carbon framework | Connectivity confirmation |
| ¹⁹F NMR | Fluorine chemical shift | Electronic environment |
| IR Spectroscopy | Functional group vibrations | Group identification |
| Mass Spectrometry | Molecular ion and fragments | Molecular weight confirmation |
| UV-Vis Spectroscopy | Electronic transitions | Conjugation extent |